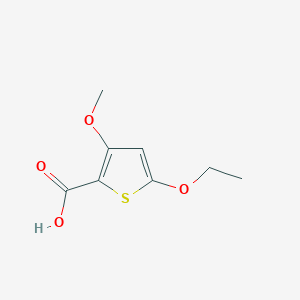
5-Ethoxy-3-methoxythiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethoxy-3-methoxythiophene-2-carboxylic acid is a thiophene derivative with the molecular formula C8H10O4S and a molecular weight of 202.23 g/mol . Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science . This compound, in particular, is characterized by its ethoxy and methoxy substituents on the thiophene ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-3-methoxythiophene-2-carboxylic acid can be achieved through various synthetic routes. . This method typically requires the use of a base such as sodium hydroxide and a solvent like ethanol.
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-3-methoxythiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
5-Ethoxy-3-methoxythiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-Ethoxy-3-methoxythiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s ethoxy and methoxy groups enhance its ability to interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress pathways and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-3-ethoxythiophene-2-carboxylic acid
- 5-Ethoxy-3-hydroxythiophene-2-carboxylic acid
- 5-Methoxy-3-hydroxythiophene-2-carboxylic acid
Uniqueness
5-Ethoxy-3-methoxythiophene-2-carboxylic acid is unique due to the specific arrangement of its ethoxy and methoxy groups on the thiophene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
95202-08-7 |
|---|---|
Molecular Formula |
C8H10O4S |
Molecular Weight |
202.23 g/mol |
IUPAC Name |
5-ethoxy-3-methoxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C8H10O4S/c1-3-12-6-4-5(11-2)7(13-6)8(9)10/h4H,3H2,1-2H3,(H,9,10) |
InChI Key |
AOEHRZAZFQLYIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(S1)C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















